

The Structure-Activity Relationship of ML133 Analogues: A Technical Guide for Researchers

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Compound of Interest

Compound Name: ML132

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For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide to the structure-activity relationship (SAR) of ML133 analogues, potent and selective inhibitors of the inwardly rectifying potassium (Kir) channel Kir2.1. This guide summarizes quantitative data, details experimental methodologies, and visualizes key concepts to facilitate a comprehensive understanding of the SAR for this important chemical probe and its derivatives.

Introduction

Inwardly rectifying potassium (Kir) channels play a crucial role in regulating the electrical activity of various cell types. The Kir2.1 channel, in particular, is vital for maintaining the resting membrane potential and for the terminal phase of action potential repolarization in cardiac muscle.^[1] Dysfunctional Kir2.1 channels are implicated in several cardiac and developmental pathologies.^[1] The development of selective small molecule inhibitors for Kir channels has been challenging, hindering the functional dissection of specific Kir channel subtypes. ML133 emerged from a high-throughput screening campaign as a potent and selective inhibitor of the Kir2.1 channel, providing a valuable tool for studying its physiological and pathological roles.^[1] ^[2] This guide focuses on the SAR of ML133 and its analogues, providing a framework for the rational design of future Kir2.1 inhibitors.

Core Structure and SAR Summary

The core scaffold of ML133 can be divided into three key regions for SAR analysis: the western aryl group, the linker, and the eastern aryl group. The initial hit from the high-throughput screen,

a compound with a naphthyl western group, was systematically modified to explore the chemical space around this scaffold.

Quantitative Structure-Activity Relationship Data

The following table summarizes the inhibitory activity of key ML133 analogues against the Kir2.1 channel. The IC₅₀ values were determined using automated and manual patch-clamp electrophysiology.

Compound ID	Western Aryl	Linker	Eastern Aryl	Kir2.1 IC50 (μM) at pH 7.4	Kir2.1 IC50 (μM) at pH 8.5
ML133 (Probe)	1-Naphthyl	-CH2-NH-CH2-	4-Methoxyphenyl	1.8	0.29
Analogue 1	Phenyl	-CH2-NH-CH2-	4-Methoxyphenyl	>30	ND
Analogue 2	2-Naphthyl	-CH2-NH-CH2-	4-Methoxyphenyl	5.3	ND
Analogue 3	4-Chlorophenyl	-CH2-NH-CH2-	4-Methoxyphenyl	12.1	ND
Analogue 4	1-Naphthyl	-CH2-O-CH2-	4-Methoxyphenyl	>30	ND
Analogue 5	1-Naphthyl	-CH2-NH-CH2-	Phenyl	15.2	ND
Analogue 6	1-Naphthyl	-CH2-NH-CH2-	3,4-Dimethoxyphenyl	2.5	ND
14g	4-Methoxyphenyl	-CH2-NH-CH2-	4-Methoxyphenyl	35	ND

ND: Not Determined

Key SAR insights from the data include:

- **Western Aryl Group:** A 1-naphthyl group is optimal for potency. Replacing it with a phenyl or 2-naphthyl group leads to a significant decrease in activity. Electron-withdrawing or -donating substituents on a phenyl ring in this position generally result in weaker inhibitors.[\[2\]](#)
- **Linker:** The secondary amine in the linker is crucial for activity. Replacing the nitrogen with an oxygen atom (ether linkage) results in a complete loss of inhibitory activity.[\[2\]](#)
- **Eastern Aryl Group:** A 4-methoxyphenyl group is preferred. Removal of the methoxy group or altering its position diminishes potency. The bis-4-methoxybenzylamine analogue (14g) showed a dramatic decrease in potency, highlighting the importance of the western naphthyl group.[\[2\]](#)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of ML133 analogues.

Cell Culture and Transfection

HEK293 cells stably expressing mouse Kir2.1 channels were used for electrophysiological recordings. Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 500 µg/mL G418.

Automated Electrophysiology

High-throughput screening and initial SAR evaluation were performed using an automated patch-clamp system.

- **External Solution (pH 7.4):** 140 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES.
- **Internal Solution:** 140 mM KCl, 2 mM MgCl₂, 10 mM HEPES, 10 mM EGTA.
- **Voltage Protocol:** Cells were held at -80 mV, and currents were elicited by a series of voltage steps.

Manual Patch-Clamp Electrophysiology

For detailed characterization and IC50 determination, whole-cell patch-clamp recordings were performed.^[1]

- Pipettes: Borosilicate glass pipettes with a resistance of 2-4 MΩ were filled with the internal solution.
- Recording: Currents were recorded using an amplifier, filtered at 2 kHz, and digitized at 10 kHz.
- Voltage Protocol: A ramp protocol from -100 mV to +100 mV was used to elicit both inward and outward currents.^[1]

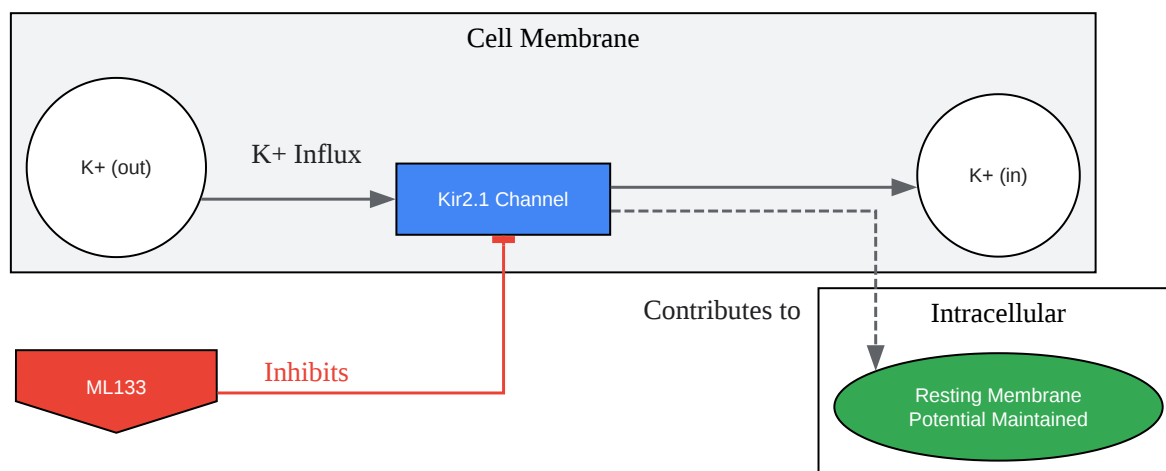
Data Analysis

IC50 values were determined by fitting the concentration-response data to the Hill equation: % Inhibition = $100 / (1 + (IC_{50} / [Drug])^n)$ where n is the Hill coefficient.

Visualizations

Kir2.1 Channel Signaling Pathway

The following diagram illustrates the role of the Kir2.1 channel in maintaining the cellular resting membrane potential and its inhibition by ML133.

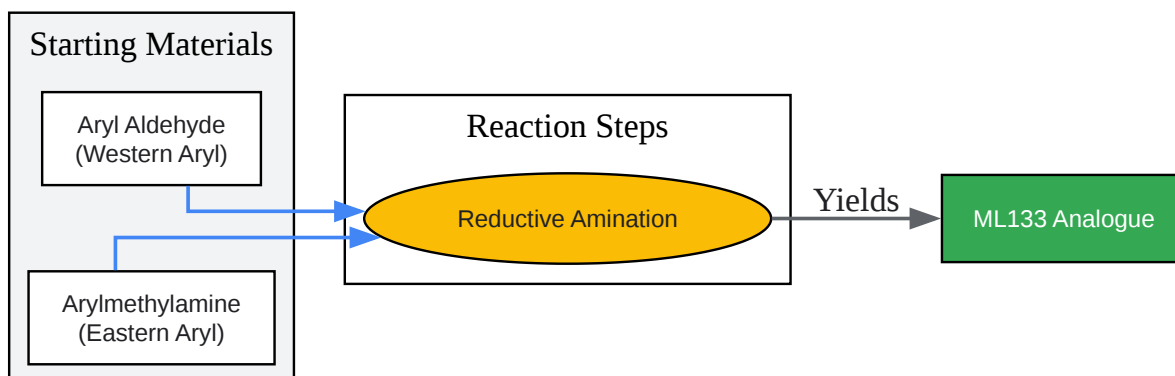


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Caption: Role of Kir2.1 in K⁺ influx and its inhibition by ML133.

ML133 Analogue Synthesis Workflow

The general synthetic scheme for the ML133 analogues is depicted below.

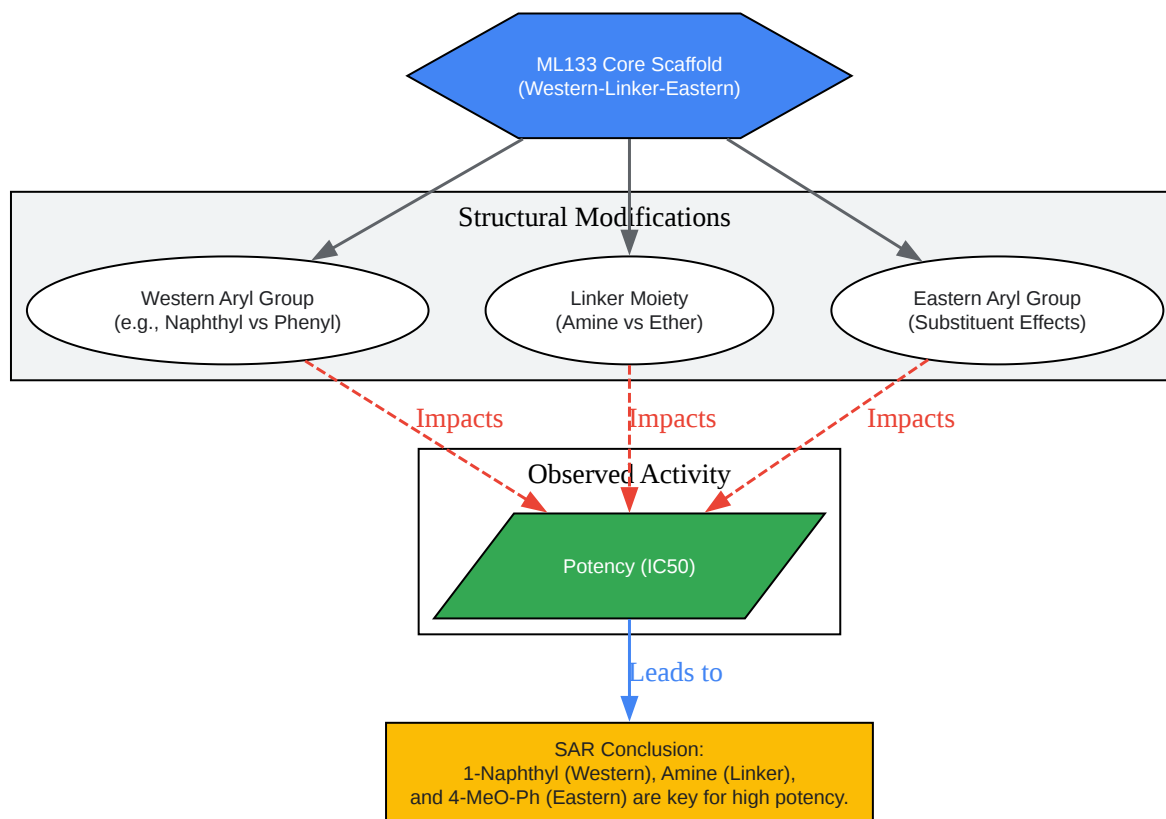


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Caption: General synthetic workflow for ML133 analogues.

Logical Relationship of SAR Findings

This diagram illustrates the logical flow of the structure-activity relationship conclusions.



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Caption: Logical flow of the ML133 SAR investigation.

Conclusion

The systematic exploration of the ML133 scaffold has yielded a clear structure-activity relationship for the inhibition of the Kir2.1 channel. The key pharmacophoric elements have been identified, with the 1-naphthyl western group, the secondary amine linker, and the 4-methoxyphenyl eastern group being critical for high potency. This detailed understanding of the SAR of ML133 analogues provides a solid foundation for the design and development of next-generation Kir2.1 inhibitors with improved potency, selectivity, and pharmacokinetic properties, which will be invaluable for both basic research and potential therapeutic applications.

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